molecular formula C23H26N2O B5145892 1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine CAS No. 5870-41-7

1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B5145892
CAS No.: 5870-41-7
M. Wt: 346.5 g/mol
InChI Key: YVUAGUHPSNOCLJ-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring dual aromatic substituents: a 3-methoxybenzyl group at the N1 position and a naphthalen-1-ylmethyl group at the N4 position.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-26-22-10-4-6-19(16-22)17-24-12-14-25(15-13-24)18-21-9-5-8-20-7-2-3-11-23(20)21/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUAGUHPSNOCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386842
Record name 1-[(3-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5870-41-7
Record name 1-[(3-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of piperazine with 3-methoxybenzyl chloride and naphthalen-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being explored for its potential as a therapeutic agent due to its interactions with various biological targets. It has shown promise in drug development, particularly for conditions that require modulation of neurotransmitter systems.
  • Biological Activity
    • Studies have indicated that this compound may possess antimicrobial and anticancer properties. Its dual substitution pattern enhances its potential to interact with multiple biological pathways, making it a candidate for further investigation in pharmacological studies .
  • Coordination Chemistry
    • The compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and materials science .
  • Chemical Research
    • It is utilized as a building block in the synthesis of more complex molecules, aiding in the development of new compounds with tailored properties for specific applications .

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis through modulation of specific signaling pathways.

Antimicrobial Properties

Research has also investigated its antimicrobial efficacy against various pathogens. The compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological profiles:

Compound Key Structural Features Receptor Affinity/Activity Selectivity References
1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine N1: 3-methoxybenzyl; N4: naphthalen-1-ylmethyl High affinity for D2/D4 receptors (predicted); moderate 5-HT1A interaction Likely D2/D4 selectivity over 5-HT1A
SC211 (CHEMBL329228) N1: 3-methoxyphenylpropanamide; N4: 4-chlorophenylpiperazine High D4R affinity (Ki < 10 nM); antipsychotic activity Selective for D4R over D2R
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (18) N1: 2-methoxyphenyl; N4: phthalimido-butyl Exceptional 5-HT1A affinity (Ki = 0.6 nM) 5-HT1A selectivity over D2/α1 receptors
1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine N1: 3-chlorophenyl; N4: naphthalen-1-ylmethyl Moderate D2/D4 affinity; cytotoxic activity in cancer cell lines (IC50 ≈ 10–50 µM) Dual receptor binding and cytotoxic effects
trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a) Conformationally constrained 3-methoxyphenylcyclohexyl; N4: 2-pyridinyl High 5-HT1A affinity (Ki = 0.028 nM); partial agonist activity >1000-fold selectivity for 5-HT1A over D2/α1
1-(2,3-Dimethylphenyl)-4-(1-naphthalenylmethyl)piperazine N1: 2,3-dimethylphenyl; N4: naphthalen-1-ylmethyl Unspecified receptor affinity; structural similarity suggests D2/D4 interaction potential Likely similar to parent compound

Key Findings from Comparative Analysis

Substituent Position and Receptor Selectivity

  • The position of the methoxy group on the phenyl ring significantly impacts receptor selectivity. For example:

  • 2-Methoxyphenyl derivatives (e.g., compound 18 in ) exhibit exceptional 5-HT1A affinity due to optimal hydrogen bonding with serine residues in the receptor pocket.
  • 3-Methoxyphenyl derivatives (target compound) are more likely to interact with dopamine receptors (D2/D4), as steric hindrance from the meta-substituent may favor dopaminergic over serotonergic binding .

Naphthalene vs. Phenyl Substituents

  • The naphthalen-1-ylmethyl group enhances lipophilicity compared to simpler phenyl or chlorophenyl substituents (e.g., SC211). This property may improve CNS penetration but could also increase off-target binding to lipid-rich regions .
  • In contrast, chlorophenyl analogues (e.g., 1-(3-chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine ) show cytotoxic effects in cancer cells, suggesting a divergent mechanism unrelated to neurotransmitter receptors.

Conformational Rigidity Conformationally constrained analogues like trans-8a () achieve nanomolar 5-HT1A affinity by pre-organizing the pharmacophore into a bioactive conformation. Flexible derivatives (e.g., the target compound) may require higher binding energy to adopt similar conformations, reducing potency.

Synthetic Accessibility

  • The target compound’s synthesis likely follows established piperazine alkylation routes (e.g., nucleophilic substitution with 3-methoxybenzyl and naphthalen-1-ylmethyl halides), similar to methods described for SC212 () and cytotoxic derivatives ().

Biological Activity

1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine, with the chemical formula C23H26N2OC_{23}H_{26}N_{2}O and CAS number 2874065, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a naphthalenylmethyl moiety. The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, antiproliferative, and potential therapeutic effects.

  • Molecular Weight : 362.47 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 344 °C
  • Melting Point : 201-204 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL
Aspergillus niger256 µg/mL

These findings indicate that while the compound exhibits some antimicrobial activity, it may not be uniformly potent across all tested microorganisms.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell growth effectively.

Table 2: Antiproliferative Activity Data

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)25 µM
HeLa (cervical cancer)30 µM
A549 (lung cancer)40 µM

The IC50 values suggest that the compound has significant potential as an anticancer agent, particularly against breast and cervical cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may induce apoptosis in cancer cells through mitochondrial pathways, disrupting mitochondrial membrane potential and leading to the release of pro-apoptotic factors such as cytochrome c .

Case Studies

A notable case study involved the evaluation of this compound in combination with other known anticancer agents. The synergistic effects observed suggested that this piperazine derivative could enhance the efficacy of existing treatments, making it a candidate for further development in combination therapies .

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